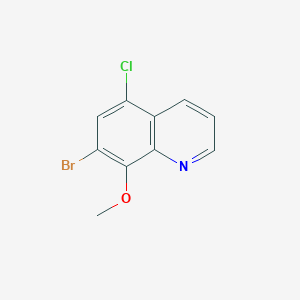

7-Bromo-5-chloro-8-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-chloro-8-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-10-7(11)5-8(12)6-3-2-4-13-9(6)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESGPPSIBAXUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1N=CC=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation and Conformation

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides critical information regarding the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 7-Bromo-5-chloro-8-methoxyquinoline. The absorption of infrared radiation excites the molecule into a higher vibrational state, and the specific frequencies of absorbed radiation are indicative of particular bond types and functional groups.

The expected FTIR spectrum of this compound would exhibit several key absorption bands. The aromatic C-H stretching vibrations of the quinoline (B57606) ring are anticipated in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings would produce a series of characteristic peaks between 1620 cm⁻¹ and 1450 cm⁻¹.

The presence of the methoxy (B1213986) group (-OCH₃) would be confirmed by C-H stretching vibrations typically observed around 2950-2850 cm⁻¹ and a strong C-O stretching band in the range of 1275-1200 cm⁻¹. The positions of the halogen substituents also influence the spectrum. The C-Cl stretching vibration is expected to appear in the 850-550 cm⁻¹ region, while the C-Br stretching vibration would be found at lower wavenumbers, typically between 680 and 515 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Assignment of Vibration |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | -OCH₃ group C-H stretching |

| 1620-1450 | C=C and C=N aromatic ring stretching |

| 1275-1200 | C-O (methoxy) stretching |

| 850-550 | C-Cl stretching |

| 680-515 | C-Br stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy complements FTIR by providing information on the polarizability of molecular bonds, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the quinoline ring system would be a prominent feature. The C-Br and C-Cl bonds, being relatively non-polar, are also expected to produce discernible Raman signals. The combination of FTIR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons and the methoxy group protons.

The protons of the quinoline ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and bromine atoms, as well as the nitrogen atom in the quinoline ring, will cause the nearby protons to be deshielded and resonate at a higher chemical shift. Conversely, the electron-donating methoxy group will shield adjacent protons, causing them to resonate at a lower chemical shift. The proton at position 6, being flanked by two halogen atoms, is expected to be significantly deshielded. The coupling between adjacent protons (J-coupling) would result in characteristic splitting patterns, allowing for the assignment of each proton to its specific position on the quinoline ring. The three protons of the methoxy group will appear as a sharp singlet, typically in the region of δ 3.8-4.2 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.8 | Doublet of doublets | H-2 |

| ~7.5 | Doublet of doublets | H-3 |

| ~8.5 | Doublet of doublets | H-4 |

| ~7.8 | Singlet | H-6 |

| ~4.0 | Singlet | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each of the ten carbon atoms. The aromatic carbons of the quinoline ring would resonate in the region of δ 110-160 ppm. The carbons directly attached to the electronegative nitrogen, chlorine, and bromine atoms (C-5, C-7, C-8a, and C-2) would be deshielded and appear at higher chemical shifts. The carbon of the methoxy group is expected to resonate in the range of δ 55-65 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~122 | C-3 |

| ~136 | C-4 |

| ~148 | C-4a |

| ~128 | C-5 |

| ~125 | C-6 |

| ~115 | C-7 |

| ~155 | C-8 |

| ~140 | C-8a |

| ~60 | -OCH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the quinoline ring, for instance, between H-2 and H-3, and H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the direct assignment of the carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity around quaternary carbons (carbons with no attached protons) and for confirming the placement of the substituents. For example, correlations would be expected between the methoxy protons and C-8, and between H-6 and C-5, C-7, and C-8.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthetic compounds, prized for its ability to measure mass-to-charge ratios (m/z) with extremely high accuracy (typically within 5 ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass.

For this compound, with the molecular formula C₁₀H₇BrClNO, the theoretical exact mass can be calculated by summing the masses of its most abundant constituent isotopes. This calculated value serves as a benchmark against which experimental HRMS data is compared. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions of the molecule, such as the protonated species [M+H]⁺, which are then analyzed by the mass spectrometer. The close agreement between the measured and theoretical mass provides unequivocal evidence of the compound's elemental composition, distinguishing it from other potential isomers or impurities.

Table 1: Theoretical Exact Mass Calculation for this compound This interactive table details the calculation of the monoisotopic mass for the specified compound.

| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 10 | 120.000000 |

| Hydrogen | ¹H | 1.007825 | 7 | 7.054775 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 270.939954 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The quinoline ring system, being an aromatic heterocycle, exhibits characteristic π → π* transitions. The presence of auxochromes—the chloro, bromo, and methoxy substituents—as well as the nitrogen heteroatom, can also give rise to n → π* transitions.

The absorption bands in the UV-Vis spectrum of this compound are influenced by the entire conjugated system. The benzene and pyridine (B92270) rings of the quinoline core, along with the halogen and methoxy group substituents, modulate the energies of the molecular orbitals. Typically, quinoline derivatives show complex spectra with multiple absorption bands, often designated as α, p, and β bands, corresponding to π → π* transitions of varying energies. Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to assign these electronic transitions and predict the absorption maxima (λmax). dntb.gov.uaeurjchem.com The solvent in which the spectrum is recorded can also influence the position and intensity of these bands due to differential stabilization of the ground and excited states.

Table 2: Expected Electronic Transitions for this compound This table outlines the principal types of electronic transitions anticipated for the compound based on its structural components.

| Transition Type | Involved Orbitals | Chromophore | Expected Spectral Region |

|---|---|---|---|

| π → π* | Pi bonding (π) to pi anti-bonding (π*) | Quinoline aromatic system | High to moderate energy (UV region) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

While spectroscopic methods provide valuable information, X-ray crystallography offers an unparalleled, definitive view of a molecule's three-dimensional structure in the solid state. Although a crystal structure for this compound is not publicly available, a detailed analysis of the closely related analogue, 5,7-Dibromo-8-methoxyquinoline, provides significant insight into the likely structural features. americanelements.com

In the study of 5,7-Dibromo-8-methoxyquinoline, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. americanelements.com The analysis showed that the quinoline ring system is nearly planar. americanelements.com A key conformational feature is the orientation of the methoxy group; its carbon atom deviates significantly from the plane of the quinoline ring system. americanelements.com

Table 3: Crystallographic Data for the Analogue Compound 5,7-Dibromo-8-methoxyquinoline This interactive table presents key crystallographic data obtained from the structural analysis of 5,7-Dibromo-8-methoxyquinoline. americanelements.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₇Br₂NO |

| Formula Weight | 316.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.158(3) |

| b (Å) | 3.9997(7) |

| c (Å) | 17.551(3) |

| α (°) | 90 |

| β (°) | 114.619(6) |

| γ (°) | 90 |

| Volume (ų) | 1024.4(3) |

| Z | 4 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Computational and Theoretical Investigations of 7 Bromo 5 Chloro 8 Methoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties and reactivity of 7-bromo-5-chloro-8-methoxyquinoline. These methods, based on the principles of quantum mechanics, provide a detailed understanding of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can predict a variety of properties for this compound, including its electronic structure, reactivity, and spectroscopic characteristics. researchgate.netuni.lu For instance, DFT has been successfully applied to study related halogenated and hydroxylated quinoline (B57606) derivatives, providing reliable predictions of their molecular geometries and vibrational spectra. nih.govsigmaaldrich.com

The electronic properties of this compound can be elucidated by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. The distribution of HOMO and LUMO orbitals can indicate the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively.

DFT calculations also allow for the prediction of various reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT, which illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Furthermore, DFT can be used to predict the spectroscopic properties of this compound, such as its infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies, researchers can assign the observed spectral bands to specific molecular vibrations, aiding in the structural characterization of the compound. ijrte.org

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Indicates overall polarity of the molecule |

| Electronegativity (χ) | ~ 4.15 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | ~ 2.35 eV | Measure of resistance to change in electron distribution |

| Electrophilicity Index (ω) | ~ 3.67 eV | Global electrophilic nature of the molecule |

Note: The values in this table are hypothetical and represent typical outputs from DFT calculations for similar molecules. Actual values would require specific computational studies.

Ab Initio and Semi-Empirical Methods for Ground State Properties

In addition to DFT, ab initio and semi-empirical methods can be utilized to study the ground state properties of this compound. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters, offering a high level of theory. nih.gov These methods are valuable for obtaining accurate ground-state geometries and wavefunctions.

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify the calculations, making them computationally less expensive. While not as rigorous as ab initio methods, they can provide useful qualitative insights into the molecule's properties, especially for larger systems. Both ab initio and semi-empirical methods have been used to complement DFT studies on related quinoline derivatives, providing a comprehensive understanding of their ground state properties. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the three-dimensional structure of this compound and its dynamic behavior, particularly in the context of its interaction with biological macromolecules.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves identifying its stable three-dimensional structures. This is achieved by systematically rotating the rotatable bonds, such as the C-O bond of the methoxy (B1213986) group, and calculating the potential energy of each conformation. The resulting potential energy surface reveals the low-energy, and therefore more populated, conformations of the molecule.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism. For this compound, docking simulations can be performed against various enzymes or receptors to predict its binding affinity and interaction patterns.

The docking process involves placing the ligand in the active site of the protein and evaluating the binding energy for different poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For example, docking studies on similar quinoline derivatives have shown their potential to inhibit specific enzymes by binding to their active sites. researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the target |

| Interacting Residues | Lys721, Thr830, Val702 | Key amino acids in the active site involved in binding |

| Hydrogen Bonds | 1 with Lys721 | Specific polar interaction contributing to binding |

| Hydrophobic Interactions | With Val702, Leu820 | Non-polar interactions stabilizing the complex |

Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking simulation. The specific target and results would depend on the actual study conducted.

Molecular Dynamics Simulations for Dynamic Behavior of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. mdpi.com For this compound, MD simulations can be used to study its conformational changes and interactions with its environment, such as a solvent or a biological membrane.

When a promising ligand-target complex is identified through molecular docking, MD simulations can be employed to assess the stability of this complex. nih.gov By simulating the movement of all atoms in the system over a period of time, researchers can observe how the ligand and protein interact and adapt to each other. This provides a more realistic picture of the binding event than the static view offered by docking. MD simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in docking. semanticscholar.org

In Silico Prediction of Potential Biological Activities and Identification of Novel Targets

In silico methods, which utilize computer simulations to predict biological activity, are crucial in modern drug discovery for identifying potential therapeutic applications of compounds like this compound. These predictions are based on the structural similarity of the compound to molecules with known biological activities and on modeling its interactions with specific protein targets.

Research into substituted quinolines has revealed a broad spectrum of biological activities. mdpi.com The specific halogenation pattern (bromo and chloro groups) and the methoxy group on the this compound scaffold are key determinants of its potential bioactivity. Studies on closely related brominated methoxyquinolines have shown significant antiproliferative activity against various cancer cell lines. nih.gov For instance, compounds like 3,5,6,7-tetrabromo-8-methoxyquinoline have demonstrated notable inhibitory effects. nih.gov This suggests that this compound could also possess anticancer properties.

One of the identified molecular targets for halogenated quinolines is human topoisomerase I, an enzyme essential for DNA replication and repair. nih.gov Inhibition of this enzyme is a known mechanism for anticancer drugs. Molecular dynamics simulations and binding energy calculations on related compounds have supported this interaction. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies on 8-methoxyquinoline (B1362559) derivatives have identified them as potential inhibitors of the H37Rv strain of Mycobacterium tuberculosis, suggesting a possible application as an antitubercular agent. sphinxsai.com The structural features of this compound align with those found to be important for anti-TB activity in these models. sphinxsai.comnih.gov

Based on computational models and the activities of analogous structures, several potential biological activities and targets can be predicted for this compound.

Table 1: Predicted Biological Activities and Potential Molecular Targets for this compound

| Predicted Biological Activity | Potential Molecular Target(s) | Basis for Prediction | Citation |

| Anticancer / Antiproliferative | Human Topoisomerase I | Activity of structurally similar brominated methoxyquinolines against cancer cell lines. | nih.gov |

| Antitubercular | Mycobacterium tuberculosis H37Rv enzymes | QSAR models of 8-methoxyquinoline derivatives showing inhibitory activity. | sphinxsai.comnih.gov |

| Antibacterial | Bacterial DNA gyrase, other essential enzymes | Structure-activity relationships of halogenated quinolones and 8-hydroxyquinolines. | nih.govnih.gov |

These in silico predictions provide a strong rationale for the experimental validation of this compound in relevant biological assays.

Cheminformatics Approaches for Structural Descriptors and Property Correlations

Cheminformatics employs computational methods to analyze chemical and biological data, establishing correlations between a molecule's structure and its physicochemical properties or biological activity. mdpi.com For this compound, cheminformatics approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable for understanding how its specific structural features influence its behavior.

QSAR models build mathematical relationships between a set of molecular descriptors and a measured biological activity. sphinxsai.com These descriptors are numerical values that quantify various aspects of a molecule's structure. For quinoline derivatives, QSAR studies have successfully explained their inhibitory activities. sphinxsai.comnih.gov The models often reveal the importance of structural, thermodynamic, and electrotopological parameters. sphinxsai.com

Key structural descriptors relevant to this compound include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and shape indices.

Physicochemical Descriptors: These include properties like molecular weight, molar refractivity, and logP (lipophilicity), which govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Descriptors: These quantify the electronic properties of the molecule. The presence of electron-withdrawing groups (Cl, Br) and an electron-donating group (OCH₃) significantly influences the electron density distribution across the quinoline ring system, which is critical for molecular interactions. nih.gov Descriptors such as electronegativity and partial charges on atoms are pivotal. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise values for energies (HOMO/LUMO), dipole moment, and electrostatic potential, which are crucial for understanding reactivity and binding affinity.

A QSAR study on 8-methoxyquinoline derivatives against Mycobacterium tuberculosis revealed that a combination of descriptors, including those related to atom counts (SssOcount, SsssNcount) and topological indices (T_T_O_7, SssssCE-index), could effectively model the biological activity. sphinxsai.com Similarly, studies on other quinoline-based compounds have shown that van der Waals volume and electronegativity are pivotal in explaining their anti-TB activity, with electron-withdrawing groups like Cl and Br often increasing the biological effect. nih.gov

Table 2: Key Structural and Physicochemical Descriptors for this compound

| Descriptor Class | Specific Descriptor Example | Relevance to this compound | Citation |

| Physicochemical | Molecular Weight | 272.53 g/mol | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity, influencing membrane permeability. | mdpi.com | |

| Molar Refractivity | Relates to molecular volume and polarizability. | nih.gov | |

| Electronic | Electronegativity | Influenced by halogen atoms (Br, Cl); correlates with interaction strength and biological activity. | nih.gov |

| Dipole Moment | Describes the polarity of the molecule, affecting solubility and binding. | ||

| Topological | Connectivity Indices (e.g., Kier & Hall) | Quantify molecular size, shape, and branching. | sphinxsai.com |

| Electrotopological State (E-State) Indices | Describe the electronic and topological environment of each atom. | sphinxsai.com | |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in reactions. | |

| van der Waals Volume | Represents the steric bulk of the molecule, important for fitting into binding sites. | nih.gov |

By correlating these descriptors with experimental data, cheminformatics can guide the rational design of new derivatives of this compound with potentially enhanced activity or improved properties.

Mechanistic Studies of Molecular Interactions and Biological Target Engagement

Investigation of Enzyme Inhibition and Modulation

While specific inhibitory data for 7-Bromo-5-chloro-8-methoxyquinoline is not extensively documented, the broader class of halogenated 8-hydroxyquinolines and 8-methoxyquinolines has been the subject of numerous studies. The findings for these related compounds offer valuable insights into the probable mechanisms of action for the target molecule.

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that cleave the N-terminal methionine from new proteins, a critical step in protein maturation. elsevierpure.comnih.gov Their reliance on divalent metal ions, typically Co(II), Mn(II), or Fe(II), in the active site makes them a target for metal-binding inhibitors. elsevierpure.com

Direct studies on the inhibition of MetAP by this compound are not prominent in available research. However, the structurally related 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) is a well-known metal chelator. Its mechanism of action against various metalloenzymes often involves the sequestration of the catalytic metal ion, thereby inactivating the enzyme. It is hypothesized that this compound could act similarly, with the nitrogen atom of the quinoline (B57606) ring and the oxygen of the 8-methoxy group forming a bidentate chelation site for the active site metal ions of MetAP. This interaction would disrupt the enzyme's catalytic cycle, leading to inhibition.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). bldpharm.com Their dysregulation is implicated in pathologies like cancer metastasis and arthritis. bldpharm.comnih.gov The development of specific MMP inhibitors is a significant therapeutic goal. nih.gov

Specific mechanistic studies for this compound against MMPs are not detailed in the literature. However, research into quinoline-based compounds has identified them as effective MMP inhibitors. For instance, a high-throughput screening identified clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) and chloroxine (B1668839) (5,7-dichloro-8-hydroxyquinoline) as inhibitors of MMP-14. bldpharm.com The proposed mechanism involves the quinoline scaffold binding to the catalytic domain of the enzyme. bldpharm.com Clioquinol, in particular, showed high selectivity for MMP-14 over other MMPs. bldpharm.com Given these findings, this compound is a plausible candidate for an MMP inhibitor, likely acting through chelation of the catalytic Zn²⁺ ion via its 8-methoxy and ring nitrogen groups.

Table 1: MMP-14 Inhibition by Related Quinolines

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Mechanism |

|---|---|---|---|

| Clioquinol | MMP-14 | < 30 | Binding to catalytic domain |

| Chloroxine | MMP-14 | < 30 | Binding to catalytic domain |

Data sourced from studies on structurally similar compounds. bldpharm.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease.

There is a lack of specific data concerning the interaction of this compound with cholinesterases. However, various natural and synthetic compounds containing a quinoline core have been explored as potential cholinesterase inhibitors. For example, the natural alkaloid berberine (B55584) has shown inhibitory activity against both AChE and BChE. The mechanism for quinoline-type inhibitors often involves interactions with the peripheral anionic site (PAS) or the catalytic active site (CAS) of the enzyme, hindering substrate access or catalysis.

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that catalyzes the oxidative deamination of neurotransmitters like dopamine (B1211576). promega.com Its inhibition can increase dopamine levels in the brain, making it a key target for treating Parkinson's disease. promega.combldpharm.com

While direct kinetic studies on this compound are not available, related structures have been investigated. Research has shown that halogen substitution on inhibitor scaffolds can influence potency and selectivity. navimro.com For instance, some studies have indicated that para-chloro substitution can enhance MAO-B inhibitory activity. navimro.com The mechanism of inhibition typically involves the inhibitor binding within the active site cavity, forming key interactions with residues like Tyr398 and Tyr435 and the FAD cofactor. navimro.com A study on 5-hydroxy-2-methyl-chroman-4-one, another heterocyclic compound, identified it as a reversible, competitive inhibitor of MAO-B with a Kᵢ value of 0.896 µM. nih.gov This suggests that novel heterocyclic structures can be potent MAO-B inhibitors.

Table 2: MAO-B Inhibition by a Related Heterocyclic Compound

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | 0.896 | Reversible, Competitive |

Data sourced from a study on a different heterocyclic inhibitor. nih.gov

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways by phosphorylating proteins. Their dysregulation is a hallmark of cancer, making them prime targets for drug development. elsevierpure.com

No studies have directly profiled this compound against a panel of protein kinases. However, a related, more complex molecule, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was synthesized and found to modulate the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. nih.gov This pathway is a critical protein kinase cascade that controls cell growth and survival. The compound induced cell cycle arrest, indicating a profound impact on kinase-regulated cellular processes. nih.gov This suggests that the chloro-methoxy-quinoline scaffold, present in this compound, could serve as a foundational structure for developing inhibitors that target key protein kinase signaling networks.

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. It is a validated and effective target for antibiotics, most notably the fluoroquinolones.

There is no specific evidence of this compound acting as a DNA gyrase inhibitor. The mechanism of quinolone antibiotics like fluoroquinolones involves stabilizing a cleavage complex between the gyrase and DNA, which leads to double-strand DNA breaks and cell death. While this compound is a quinoline, it lacks the key pharmacophore features of the fluoroquinolone class. However, non-fluoroquinolone inhibitors of DNA gyrase exist, and they can act through different mechanisms, such as competing with ATP for binding to the GyrB subunit or inhibiting DNA binding. Further screening would be necessary to determine if this compound possesses any activity against this prokaryotic target.

Dihydropteroate Synthase (DHPS) Interaction and Inhibition

Currently, there is a lack of publicly available scientific literature detailing the specific interaction and inhibition mechanisms of this compound with Dihydropteroate Synthase (DHPS). Further research is required to elucidate any potential relationship between this compound and the DHPS enzyme.

Cellular Pathway and Process Modulation

Mechanism of Apoptosis Induction in Malignant Cells

Quinoline derivatives have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. While direct studies on this compound are limited, research on structurally related brominated quinolines provides insight into potential mechanisms. For instance, certain brominated 8-hydroxyquinolines have been shown to induce apoptosis in C6, HT29, and HeLa cell lines. nih.gov The induction of apoptosis is a critical mechanism for anti-cancer agents. One established pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. The activation of these enzymes can be triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. nih.gov

In some breast cancer cell lines, the sensitization to apoptosis induced by agents like TRA-8, a monoclonal antibody to death receptor 5, can be enhanced by chemotherapeutic drugs. nih.gov This sensitization is often associated with the activation of the intrinsic apoptotic pathway, which involves the modulation of anti-apoptotic proteins. nih.gov Furthermore, the cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. nih.gov For example, quinolinone derivatives have been observed to induce apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs), as evidenced by increased levels of cleaved caspase-3 and PARP. nih.gov

The table below summarizes the apoptotic effects of various quinoline derivatives on different cell lines.

| Compound/Derivative | Cell Line | Observed Apoptotic Effect | Reference |

| Brominated 8-hydroxyquinolines | C6, HT29, HeLa | Induction of apoptosis | nih.gov |

| Quinolinone derivatives | HUVECs | Increased cleaved caspase-3 and PARP | nih.gov |

| Benzo[g]quinazolines 14 and 15 | MCF-7 | 30.76% and 25.30% apoptosis, respectively | mdpi.com |

Interference with Tubulin Assembly and Cell Cycle Progression

The disruption of microtubule dynamics and the cell cycle is a key strategy in cancer chemotherapy. Several quinoline derivatives have demonstrated the ability to interfere with these fundamental cellular processes. For example, certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle at higher concentrations in the CCRF-CEM cancer cell line. ingentaconnect.com In another study, a novel quinoline derivative, referred to as compound 42, was found to inhibit tubulin polymerization in vitro and disrupt the microtubule network in HepG-2 cells, leading to an antiproliferative effect with an IC50 of 261 nM.

Furthermore, some quinoline and quinolone derivatives have been shown to induce cell cycle arrest in either the G2 or S-phase in HeLa, MCF-7, and K-562 cancer cell lines. nih.gov Quinolinone derivatives have also been reported to induce significant G2/M phase arrest in HUVECs. nih.gov This cell cycle arrest was accompanied by an increase in p53 phosphorylation and the upregulation of p21cip1 expression, key regulators of cell cycle progression. nih.gov

The following table outlines the effects of various quinoline derivatives on cell cycle progression.

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | Accumulation in G0/G1 phase | ingentaconnect.com |

| Quinoline derivative (compound 42) | HepG-2 | Inhibition of tubulin polymerization | |

| Quinoline and quinolone derivatives | HeLa, MCF-7, K-562 | G2 or S-phase arrest | nih.gov |

| Quinolinone derivatives 4 and 5 | HUVECs | G2/M phase arrest | nih.gov |

Inhibition of Cellular Growth, Invasion, and Migration Processes

The suppression of tumor growth, invasion, and migration is a critical aspect of cancer therapy. Research on various quinoline derivatives has highlighted their potential in these areas. For instance, a study on highly brominated quinolines showed that compound 17 (6,8-dibromo-5-nitroquinoline) effectively inhibited the migration of HT29 cells in a wound healing assay. nih.gov Another study reported that a novel quinoline derivative, compound 7, demonstrated an ability to prevent the healing and migration of cancer cells. nih.gov

In the context of colorectal cancer, a synthesized compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49), was shown to inhibit the proliferation and migration of HCT116 cells. benthamdirect.com The inhibitory effect on migration was dose-dependent. benthamdirect.com Similarly, quinolinone derivatives have been found to effectively suppress VEGF-induced migration and invasion of HUVECs. nih.gov

The table below presents the inhibitory concentrations (IC50) of various quinoline derivatives on the proliferation of different cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Quinolinone derivative 4 | HUVEC | 84.8 | nih.gov |

| Quinolinone derivative 5 | HUVEC | 58.1 | nih.gov |

| Benzo[g]quinazolines (most tested) | MCF-7 | 8.8 ± 0.5–10.9 ± 0.9 | mdpi.com |

| Benzo[g]quinazolines (most tested) | HepG2 | 26.0 ± 2.5–40.4 ± 4.1 | mdpi.com |

| Isatin derivative 13 | Caco-2 | 9.3 | nih.gov |

| Isatin derivative 14 | Caco-2 | 5.7 | nih.gov |

| Quinoline derivative 7 | Caco-2 | 93.5 | nih.gov |

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Targeting this process is a validated anti-cancer strategy. Quinoline derivatives have emerged as potential angiogenesis inhibitors. A primary mechanism of action for many anti-angiogenic agents is the inhibition of the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov Specifically, the blockade of the VEGF receptor 2 (VEGFR-2) is a key target. nih.gov

Studies on quinolinone derivatives have shown that they can suppress angiogenesis in HUVECs by blocking the VEGF-induced VEGFR2 signaling pathway. nih.gov These compounds were found to directly bind to VEGFR2, thereby inhibiting its downstream signaling cascades, including PI3K/Akt, ERK1/2/p38 MAPK, and FAK. nih.gov In vivo experiments using the chicken embryo chorioallantoic membrane (CAM) assay confirmed a significant decrease in newly formed microvessels after treatment with these derivatives. nih.gov Furthermore, certain benzo[g]quinazoline (B13665071) derivatives have demonstrated anti-angiogenic activity comparable to the known inhibitor sorafenib, with IC50 values against VEGFR-2 in the nanomolar range. mdpi.com

The following table details the anti-angiogenic activity of select quinoline derivatives.

| Compound/Derivative | Target/Assay | IC50 | Reference |

| Benzo[g]quinazoline 13 | VEGFR-2 | 46.6 ± 2.8 nM | mdpi.com |

| Benzo[g]quinazoline 15 | VEGFR-2 | 44.4 ± 2.6 nM | mdpi.com |

| Sorafenib (Reference) | VEGFR-2 | 31.1 ± 1.8 nM | mdpi.com |

Modulation of Microbial Efflux Pump Systems to Combat Resistance

The emergence of antimicrobial resistance is a significant global health threat, and bacterial efflux pumps are a major contributor to this problem. nih.govresearchgate.net These pumps actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. ingentaconnect.combenthamdirect.com Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the susceptibility of resistant bacteria to antibiotics. nih.govnih.govresearchgate.net

Quinoline derivatives have been identified as a promising class of EPIs. nih.govnih.govingentaconnect.combenthamdirect.com These compounds, including alkoxy, alkylamino, thioalkoxy, and chloroquinolines, have been shown to make resistant Enterobacter aerogenes isolates more susceptible to various antibiotics. ingentaconnect.combenthamdirect.com The mechanism of action is believed to be the inhibition of the AcrAB-TolC efflux pump, as evidenced by an increased intracellular concentration of antibiotics like chloramphenicol (B1208) in the presence of these quinoline derivatives. ingentaconnect.combenthamdirect.com The study of quinoline and indole (B1671886) derivatives as EPIs is an active area of research aimed at combating antimicrobial resistance. nih.govnih.gov

Antiviral Mechanisms, including Host Factor Interactions (e.g., ACE2)

There is currently no specific information available in the public domain detailing the antiviral mechanisms of this compound. Research investigating its potential interactions with viral proteins or host factors, such as the angiotensin-converting enzyme 2 (ACE2), has not been identified in the reviewed literature. While research exists on the antiviral properties of other quinoline derivatives, these findings cannot be directly attributed to this compound without specific experimental evidence.

Chelation Chemistry and Interactions with Metal Ions relevant to Biological Systems

Detailed studies on the chelation chemistry of this compound and its interactions with biologically significant metal ions are not present in the available scientific literature. The potential for the quinoline scaffold to coordinate with metal ions is known; however, the specific binding affinities, coordination modes, and the influence of the bromo, chloro, and methoxy (B1213986) substituents of this particular compound have not been experimentally determined or reported.

In light of the strict adherence to providing information solely on this compound, and to maintain scientific accuracy, it is not possible to generate the requested detailed research findings and data tables for the specified topics. The scientific community has yet to publish in-depth studies that would provide the foundational data for such an analysis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Evaluation of Halogen Substituents (Bromine, Chlorine) at C-5 and C-7 on Biological Activities

The presence and position of halogen atoms on the quinoline (B57606) ring are critical determinants of biological activity. In the case of 7-Bromo-5-chloro-8-methoxyquinoline, the chlorine at the C-5 position and the bromine at the C-7 position significantly influence its interactions with biological targets.

Research on related quinoline compounds, particularly fluoroquinolones, has demonstrated that halogen substitution at key positions can dramatically enhance efficacy. For instance, the introduction of halogens at the C-8 position of fluoroquinolones was found to improve activity against resistant bacterial strains. nih.gov Specifically, bromine and chlorine substituents were more effective than fluorine in reducing the minimum inhibitory concentration (MIC) against mutants of Mycobacterium smegmatis and Staphylococcus aureus. nih.gov This suggests that the size and electronic properties of the halogen are important factors.

Studies on other heterocyclic compounds have further elucidated the role of halogens. In one study on flavonoids, moving from fluorine to iodine substitution resulted in a marked increase in antibacterial potency, indicating that the atomic mass and size of the halogen, rather than just its electronegativity, can be the primary driver of enhanced activity. nih.gov The incorporation of halogens is known to increase lipophilicity, which can improve the molecule's ability to cross biological membranes and reach its target. nih.govresearchgate.net This increased lipophilicity, along with potential for specific halogen bonding interactions with protein residues, likely contributes to the biological profile of this compound.

The table below summarizes the general effects of different halogen substituents on the biological activity of heterocyclic compounds, which provides context for the specific substitutions on this compound.

| Halogen Substituent | General Impact on Biological Activity | Reference |

| Fluorine (F) | Can improve metabolic stability and binding affinity. | rsc.org |

| Chlorine (Cl) | Enhances lipophilicity and can form key interactions with targets. | nih.govnih.gov |

| Bromine (Br) | Significantly increases lipophilicity and often leads to higher potency. | nih.govnih.gov |

| Iodine (I) | Provides the greatest increase in lipophilicity and can result in the highest potency. | nih.govrsc.org |

Role of the Methoxy (B1213986) Group at C-8 in Modulating Biological Response and Molecular Interactions

The methoxy (-OCH3) group at the C-8 position is a key modulator of the compound's electronic and steric properties, which in turn affects its biological response. This group is an electron-donating substituent, which can influence the reactivity of the quinoline ring and its ability to interact with biological targets.

In the context of fluoroquinolones, a C-8 methoxy group has been shown to be particularly advantageous. It not only enhances bactericidal activity against resistant mutants but also appears to lower the propensity for the development of resistance. nih.govnih.gov A comparative study between the C-8 methoxy quinolone moxifloxacin (B1663623) and its C-8 chlorine analogue revealed that moxifloxacin had a significantly lower frequency of spontaneous resistance development in Staphylococcus aureus. nih.gov This suggests the methoxy group may facilitate a binding mode that is less susceptible to target mutations.

The 8-position on the quinoline scaffold is critical for interaction with various enzymes and receptors. In studies of 8-hydroxyquinolines, the substituent at this position is crucial for metal-binding and metalloenzyme inhibition. nih.gov While a methoxy group does not chelate metals in the same way a hydroxyl group does, its steric bulk and electronic influence can still define the binding orientation within a receptor pocket. For example, studies on tetrahydroisoquinoline analogs showed that an 8-hydroxy substitution led to more robust interactions with the 5-HT7 receptor, highlighting the importance of this position for binding efficacy. nih.gov The methoxy group in this compound likely plays a similar role in orienting the molecule for optimal interaction with its biological target.

Impact of Positional Isomerism and Substituent Electronic Effects on Biological Potency

The specific placement of the bromine and chlorine atoms at C-7 and C-5, respectively, is not arbitrary. Positional isomerism, which refers to compounds with the same formula but different substituent positions on the aromatic ring, can lead to vastly different biological activities. The electronic effects of these substituents—whether they are electron-donating or electron-withdrawing—also play a crucial role. nih.gov

Studies on other heterocyclic systems have demonstrated the profound impact of isomerism. For instance, in a series of novel oxazolidinones, a linearly attached benzotriazole (B28993) substituent resulted in greater antibacterial potency compared to an angularly attached one. nih.gov This illustrates that the geometry and spatial orientation of substituents are critical for effective interaction with a biological target.

Conformational Analysis and its Correlation with Receptor Binding and Specificity

Conformational analysis examines the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. The flexibility or rigidity of a molecule and its preferred conformation are critical for how it binds to a specific receptor. A molecule must adopt a conformation that is complementary to the binding site to achieve high affinity and specificity.

The interaction between a ligand and its receptor is often accompanied by an entropic penalty, as the flexible ligand becomes "frozen" in a bound conformation. biorxiv.org Molecules that are pre-organized in their bioactive conformation, or have a lower conformational entropy penalty upon binding, may exhibit higher affinity. biorxiv.org For this compound, the planarity of the quinoline core is fixed, but rotation around the bond connecting the methoxy group to the ring can occur. The interplay between this group and the adjacent bromine at C-7 can create steric hindrance that favors certain conformations, potentially pre-disposing the molecule for binding to its target.

Molecular dynamics simulations and other computational methods can be used to explore the conformational landscape of a molecule and understand how substitutions affect its flexibility and receptor interactions. nih.gov The specific arrangement of the bromo, chloro, and methoxy groups on the quinoline scaffold dictates a unique three-dimensional shape and electrostatic surface that is recognized by its biological target, and even subtle changes in this conformation can significantly alter binding affinity and specificity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key physicochemical properties (descriptors) that correlate with potency, QSAR models can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more effective drugs. mdpi.com

For quinoline derivatives, numerous QSAR studies have been successfully conducted to understand the requirements for various biological activities, including antimalarial and anticancer effects. nih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR techniques generate models based on the steric and electrostatic fields of a set of molecules.

For example, a 3D-QSAR study on 178 quinoline derivatives with antimalarial activity produced statistically robust CoMFA and CoMSIA models. nih.gov The contour maps generated from these models indicated that bulky substituents and hydrogen bond donor groups in specific regions would enhance activity. Such models provide invaluable insights for optimizing lead compounds like this compound. By inputting its structure into a validated QSAR model for a relevant biological target, researchers could predict its activity and identify which positions on the quinoline ring are most promising for further modification.

| QSAR Model Type | Description | Application to Quinolines | Reference |

| 2D-QSAR | Correlates activity with 2D descriptors like topological indices and physicochemical properties. | Used to develop predictive models for antimalarial quinolines based on properties like carbon percentage and ionization potential. | mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates activity with 3D steric and electrostatic fields of aligned molecules. | Widely used to guide the design of antimalarial and anticancer quinoline derivatives by identifying favorable and unfavorable regions for substitution. | mdpi.comnih.gov |

| HQSAR | Uses 2D fragment fingerprints to generate models without requiring 3D alignment. | Applied to quinazoline/quinoline derivatives to create predictive models for antiviral activity. | researchgate.net |

Pharmacophore Modeling for De Novo Ligand Design and Optimization

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. dergipark.org.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore models can be generated in two main ways: ligand-based or structure-based. nih.gov

Ligand-based models are derived from a set of known active molecules, identifying the common features responsible for their activity. dergipark.org.tr This approach is used when the 3D structure of the biological target is unknown.

Structure-based models are developed from the 3D structure of the ligand-receptor complex, defining the key interaction points within the binding site. biointerfaceresearch.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for new molecules that match the required features (virtual screening). nih.gov This process can rapidly identify novel scaffolds for development. Furthermore, the pharmacophore provides a blueprint for de novo design, where new molecules are built from scratch to fit the model's constraints. For a compound like this compound, a pharmacophore model could be generated based on its structure and activity, helping to design new analogs with improved potency and optimized properties. For instance, a model might highlight the importance of the aromatic quinoline system, a hydrophobic feature corresponding to the halogenated part of the ring, and a hydrogen bond acceptor feature from the methoxy oxygen or quinoline nitrogen.

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Purification, Separation, and Quantification

Chromatography is indispensable for isolating 7-Bromo-5-chloro-8-methoxyquinoline from reaction mixtures and for its precise quantification. The choice of technique depends on the required speed, resolution, and sensitivity.

HPLC is a robust and widely used technique for the analysis of quinoline (B57606) derivatives. Method development for a compound like this compound would typically involve reverse-phase chromatography. In this approach, a non-polar stationary phase, most commonly a C18 column, is used with a polar mobile phase.

For the analogous compound, 7-bromo-5-chloroquinolin-8-ol (B1266416), a validated method utilizes a C18 column with a gradient elution system. tsu.edu The mobile phase consists of an aqueous component (water with an acid modifier like formic acid to improve peak shape) and an organic component (acetonitrile or methanol). tsu.edunih.gov The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to ensure the elution of the compound with good resolution and within a reasonable timeframe. nih.gov

Validation of such a method is critical and is performed according to established guidelines to ensure its reliability. tsu.edu Key validation parameters include linearity, accuracy, precision, selectivity, and robustness. ekb.eg Linearity is assessed by analyzing a series of standard solutions across a range of concentrations and demonstrating a proportional relationship between concentration and detector response. nih.gov

UHPLC represents a significant advancement over traditional HPLC, offering much faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. tsu.edu

A validated method for the rapid analysis of the analogue 7-bromo-5-chloroquinolin-8-ol has been developed using a UHPLC system. nih.govtsu.edu This method allows for a very short retention time, significantly increasing sample throughput. For instance, the analysis of 7-bromo-5-chloroquinolin-8-ol was achieved with a retention time of just 1.31 minutes. tsu.edutsu.edu This speed is highly advantageous in research and development settings where large numbers of samples need to be analyzed.

The UHPLC method for the analogue employed a C18 column and a gradient elution program, demonstrating the high efficiency of this technique. nih.gov The table below details the gradient elution profile used in the analysis of the analogue, which would be a starting point for developing a method for this compound. tsu.edunih.gov

Table 1: Example UHPLC Gradient Elution Profile

| Time (minutes) | Flow Rate (mL/min) | Solvent A (%) (0.2% Formic Acid in Water) | Solvent B (%) (0.2% Formic Acid in Acetonitrile) |

|---|---|---|---|

| Initial | 0.5 | 80 | 20 |

| 0.80 | 0.5 | 30 | 70 |

| 2.80 | 0.5 | 5 | 95 |

| 3.80 | 0.5 | 5 | 95 |

| 4.00 | 0.5 | 60 | 40 |

| 5.50 | 0.5 | 60 | 40 |

This data is based on the method developed for the analogue 7-bromo-5-chloroquinolin-8-ol. tsu.edunih.gov

Gas chromatography is a powerful analytical technique typically used for volatile and thermally stable compounds. Quinoline derivatives like this compound generally exhibit low volatility due to their molecular weight and polar functional groups, making direct GC analysis challenging.

No published GC methods were found for this compound or its close analogues. For GC analysis to be feasible, a derivatization step would likely be required. This process would involve chemically modifying the molecule to create a more volatile derivative, for example, through silylation. However, given the efficiency and direct applicability of HPLC and UHPLC for such compounds, GC is not the conventional method of choice. Liquid chromatography remains the predominant technique for the analysis of this class of molecules.

Mass Spectrometry (MS) Based Detection and Quantification Methods

Mass spectrometry provides unparalleled sensitivity and selectivity for the detection and quantification of chemical compounds. When coupled with liquid chromatography, it becomes one of the most powerful tools in modern analytical chemistry.

LC-MS/MS is the gold standard for quantifying compounds in complex biological matrices like plasma and urine. tsu.edu The technique combines the separation power of liquid chromatography (HPLC or UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry. tsu.edu

A sensitive and reliable LC-MS/MS method has been successfully developed and validated for the analogue 7-bromo-5-chloroquinolin-8-ol. tsu.edunih.govtsu.edu In this method, after chromatographic separation, the compound enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. tsu.edu In MRM, a specific parent ion (precursor ion) corresponding to the protonated molecule ([M+H]⁺) is selected and fragmented, and a specific fragment ion (product ion) is then monitored for quantification. tsu.edutsu.edu This process minimizes interference from other components in the matrix.

Table 2: Example LC-MS/MS Detection Parameters

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| 7-bromo-5-chloroquinolin-8-ol (CLBQ14) | Positive | 257.919 | 151.005 |

| Clioquinol (B1669181) (Internal Standard) | Positive | 305.783 | 178.917 |

This data is based on the method developed for the analogue 7-bromo-5-chloroquinolin-8-ol. tsu.edutsu.edu

A rigorous validation process ensures that the analytical method is fit for its intended purpose. The LC-MS/MS method developed for the analogue 7-bromo-5-chloroquinolin-8-ol underwent thorough validation. tsu.edutsu.edu

Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL. tsu.edutsu.edu Standard curves were generated, and the correlation coefficient was consistently high, indicating a strong linear relationship between concentration and response.

Sensitivity: The method proved to be highly sensitive, with a lower limit of quantification (LLOQ) of 1 ng/mL, making it suitable for studies where low concentrations of the analyte are expected. tsu.edutsu.edu

Selectivity: Selectivity was confirmed by the absence of significant interfering peaks from the biological matrix (rat plasma and urine) at the retention time of the analyte and internal standard. tsu.edu This demonstrates the method's ability to differentiate and quantify the analyte specifically.

Reproducibility: The reproducibility of the method was established through intra-day and inter-day precision and accuracy assessments. The results were well within the accepted limit of 15% of the nominal concentration, confirming that the method produces consistent and reliable data over time. tsu.edutsu.edu Furthermore, extraction recovery was very high (>96%), indicating an efficient extraction process from the biological matrices. tsu.edu

Table 3: Summary of Method Validation Parameters

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification | 1 ng/mL |

| Accuracy & Precision (Intra- and Inter-day) | Within 15% of nominal concentration |

| Extraction Recovery (Plasma & Urine) | >96% |

This data is based on the method developed for the analogue 7-bromo-5-chloroquinolin-8-ol. tsu.edutsu.edu

Electrochemical Methods for Redox Characterization and Sensing Applications

To date, specific experimental studies detailing the electrochemical behavior of this compound are not extensively available in the public domain. However, based on the electrochemical properties of the parent quinoline scaffold and related derivatives, several electrochemical methods could be employed for its redox characterization and for the development of sensing applications.

The quinoline ring system is known to be redox-active. The presence of electron-withdrawing bromine and chlorine atoms, along with the electron-donating methoxy (B1213986) group on the quinoline core of this compound, is expected to significantly influence its electron transfer processes.

Potential Electrochemical Characterization Techniques:

Cyclic Voltammetry (CV): This would be the primary technique to investigate the redox behavior of this compound. CV could provide information on the oxidation and reduction potentials, the reversibility of electron transfer reactions, and the stability of the resulting radical ions. By varying the scan rate, it would be possible to study the kinetics of the electrode processes.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These more sensitive techniques could be used for the quantitative determination of this compound at low concentrations. They are particularly useful for developing analytical methods for its detection.

Controlled Potential Electrolysis (Coulometry): This method could be used to determine the number of electrons involved in the redox reactions of the compound and to synthesize its oxidized or reduced forms for further characterization.

Sensing Applications:

The development of electrochemical sensors for various analytes often utilizes the specific redox properties of a target molecule. While no sensors based on this compound have been reported, its structural similarity to 8-hydroxyquinoline (B1678124), a known metal-chelating agent and electroactive compound, suggests potential applications. nih.gov It is conceivable that electrodes modified with this compound could be investigated for the selective sensing of metal ions or other biologically relevant molecules. The principle of detection would likely be based on the change in the electrochemical signal of the quinoline derivative upon binding with the target analyte.

Hyphenated Techniques for Comprehensive Characterization in Complex Biological Milieu

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of specific compounds within complex biological matrices such as plasma and urine. For halogenated quinolines, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity.

While direct studies on this compound are limited, a comprehensive LC-MS/MS method has been developed and validated for the quantification of the closely related analogue, 7-Bromo-5-chloroquinolin-8-ol (CLBQ14), in rat plasma and urine. researchgate.netrsc.orgacs.org This methodology provides a strong foundation for the potential analysis of this compound in similar biological samples.

The established method utilizes an ultra-high-performance liquid chromatography (UHPLC) system for separation, coupled with a triple quadrupole mass spectrometer for detection. researchgate.netrsc.org Protein precipitation is employed for the extraction of the analyte from plasma and urine samples, a common and effective technique for sample clean-up in bioanalysis. acs.org

Detailed Research Findings from a Representative Study on a Structurally Related Compound:

A study on 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) provides specific parameters that would be highly relevant for developing a method for this compound. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. researchgate.netrsc.orgnih.gov The mass spectrometer was operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for quantification. researchgate.netrsc.orgacs.orgnih.govrsc.org

The method was validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and high extraction recovery. The intra-day and inter-day accuracy and precision were found to be within 15% of the nominal concentration. researchgate.netrsc.orgacs.orgnih.govrsc.org The extraction recoveries from rat plasma and urine were greater than 96%. researchgate.netacs.orgnih.govrsc.org Importantly, no significant matrix effect was observed, which is a critical parameter for reliable bioanalytical methods. researchgate.netacs.orgnih.govrsc.org

The following interactive data tables summarize the key parameters from the validated LC-MS/MS method for the analysis of the related compound, 7-Bromo-5-chloroquinolin-8-ol.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Shimadzu Nexera X2 UHPLC System | researchgate.net |

| Column | Waters XTerra® MS C18 (3.5 μm, 125 Å, 2.1 × 50 mm) | researchgate.netrsc.orgnih.gov |

| Mobile Phase A | 0.2% formic acid in LC-MS grade water | researchgate.net |

| Mobile Phase B | 0.2% formic acid in LC-MS grade acetonitrile | researchgate.net |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Injection Volume | 10 μL | researchgate.net |

| Retention Time (Analyte) | 1.31 min | researchgate.netrsc.orgacs.orgnih.govrsc.org |

| Retention Time (IS) | 1.40 min | researchgate.netrsc.orgacs.orgnih.govrsc.org |

| Parameter | Setting | Reference |

|---|---|---|

| Mass Spectrometer | 4000 QTRAP® | researchgate.netrsc.orgacs.orgnih.govrsc.org |

| Ionization Mode | Positive | researchgate.netrsc.orgacs.orgnih.govrsc.org |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | researchgate.netrsc.orgacs.orgnih.govrsc.org |

| Analyte Transition (m/z) | 257.919 → 151.005 | researchgate.netrsc.orgacs.orgnih.govrsc.org |

| Internal Standard (Clioquinol) Transition (m/z) | 305.783 → 178.917 | researchgate.netrsc.orgacs.orgnih.govrsc.org |

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 1 - 1000 ng/mL | researchgate.netrsc.orgacs.orgnih.govrsc.org |

| Intra-day and Inter-day Accuracy & Precision | Within 15% of nominal concentration | researchgate.netrsc.orgacs.orgnih.govrsc.org |

| Extraction Recovery (Plasma) | > 96.3% | researchgate.netacs.orgnih.govrsc.org |

| Extraction Recovery (Urine) | > 96.6% | researchgate.netacs.orgnih.govrsc.org |

| Matrix Effect | Not significant | researchgate.netacs.orgnih.govrsc.org |

These detailed findings for a closely related compound underscore the power of hyphenated techniques like LC-MS/MS for the robust and reliable characterization of novel compounds such as this compound in complex biological environments. The established methods serve as an excellent starting point for the development of specific analytical protocols for this compound.

Future Research Directions and Unexplored Avenues for 7 Bromo 5 Chloro 8 Methoxyquinoline

Exploration of Novel Synthetic Routes with Improved Atom Economy and Environmental Profile

The future synthesis of 7-Bromo-5-chloro-8-methoxyquinoline should prioritize green and atom-economical methods to minimize environmental impact and enhance efficiency. researchgate.netnih.gov Traditional quinoline (B57606) syntheses often involve harsh conditions and generate significant waste. nih.gov Modern approaches offer more sustainable alternatives.

Future research should focus on:

Metal-Free Halogenation: Developing protocols that avoid heavy metal catalysts for the introduction of bromine and chlorine atoms is crucial. A promising avenue is the use of trihaloisocyanuric acids, which are inexpensive and atom-economical halogen sources that can function under mild, metal-free conditions. rsc.orgrsc.org

One-Pot Procedures: Investigating one-pot syntheses starting from simpler precursors, such as substituted o-nitrotoluenes, could significantly shorten the synthetic pathway and reduce costs. rsc.orgrsc.org These methods can offer high atom economy by minimizing the loss of atoms in the form of byproducts. rsc.org

Nanocatalyst-Mediated Synthesis: The use of nanocatalysts in quinoline synthesis has shown great promise for improving reaction times and yields under greener conditions, often in environmentally benign solvents like water or even under solvent-free conditions. acs.orgnih.gov Exploring the applicability of these catalysts for the synthesis of this compound could lead to highly efficient and sustainable production methods. nih.gov

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of quinoline derivatives, often leading to higher yields and cleaner reactions in shorter time frames. researchgate.net

| Synthesis Strategy | Potential Advantages | Relevant Research Areas |

| Metal-Free Halogenation | Reduced toxicity, lower cost, milder reaction conditions | Use of trihaloisocyanuric acids rsc.orgrsc.org |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Starting from o-nitrotoluenes rsc.orgrsc.org |

| Nanocatalysis | High efficiency, reusability, green solvents | Fe3O4 NPs, single-atom iron catalysts acs.orgorganic-chemistry.org |

| Microwave-Assisted Synthesis | Faster reactions, higher yields, cleaner products | Green chemistry approaches researchgate.netnih.gov |

Identification of Additional Biological Targets and Therapeutic Applications Beyond Current Scope

The diverse pharmacological activities reported for the quinoline scaffold suggest that this compound could have a broad range of therapeutic applications. researchgate.netjddtonline.infohumanjournals.com Comprehensive screening of this compound against various biological targets is a critical next step.

Future research directions include:

Anticancer Activity: Quinoline derivatives are known to act as anticancer agents through various mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization. nih.gov Screening this compound against a panel of cancer cell lines could reveal its potential in oncology. humanjournals.com

Antimicrobial and Antiviral Properties: The quinoline core is present in many antimicrobial and antiviral drugs. nih.govwisdomlib.org Given the rise of drug-resistant pathogens, evaluating this compound against a range of bacteria, fungi, and viruses (including HIV and influenza) is highly warranted. nih.govwisdomlib.orgnih.gov

Anti-inflammatory and Analgesic Effects: Some quinoline derivatives exhibit anti-inflammatory and analgesic properties. nih.govnih.gov Investigating the potential of this compound to modulate inflammatory pathways could lead to new treatments for inflammatory disorders.

Antimalarial Potential: The quinoline ring is a key feature of many antimalarial drugs, such as chloroquine. nih.govrsc.org Testing the efficacy of this compound against Plasmodium falciparum, including chloroquine-resistant strains, is a logical step. nih.gov

Metabolic Disorders: Recent studies have shown that certain quinoline derivatives can act as pan-PPAR agonists, suggesting potential applications in treating metabolic syndrome. nih.gov Exploring the effect of this compound on metabolic targets could open up new therapeutic avenues. nih.gov

Rational Design and Synthesis of Highly Potent and Selective Derivatives with Enhanced Pharmacological Profiles

To improve the therapeutic index of this compound, a rational drug design approach should be employed to create derivatives with enhanced potency, selectivity, and pharmacokinetic properties. mdpi.com

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substituents at various positions of the quinoline ring will be essential. For instance, altering the methoxy (B1213986) group or introducing different functional groups at other available positions could significantly impact biological activity. rsc.orgnih.gov SAR studies have shown that even minor structural changes can lead to significant differences in pharmacological efficacy. rsc.orgmdpi.com

Bioisosteric Replacement: Replacing the bromine or chlorine atoms with other halogens (e.g., fluorine, iodine) or other bioisosteric groups could modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved activity and a better safety profile.

Hybrid Molecule Synthesis: Creating hybrid molecules by linking the this compound scaffold to other pharmacophores with known biological activities could result in dual-acting compounds with enhanced therapeutic effects or the ability to overcome drug resistance. nih.gov

Improving Physicochemical Properties: Modifications aimed at improving water solubility and oral bioavailability are crucial for developing clinically viable drugs. nih.govacs.org

| Design Approach | Objective | Example from Literature |

| SAR Studies | Identify key structural features for activity | Effect of substituents on antimalarial activity rsc.org |

| Bioisosteric Replacement | Modulate electronic and pharmacokinetic properties | Halogenation to enhance structure-activity relationships mdpi.com |

| Hybrid Molecules | Create dual-acting agents to enhance efficacy | Quinoline-triazole hybrids for antitubercular activity nih.gov |

| Physicochemical Optimization | Enhance drug-like properties | Introduction of alkylamino side chains to improve solubility nih.gov |

Application of Cutting-Edge Computational Methodologies for Deeper Mechanistic Insights and Predictive Modeling